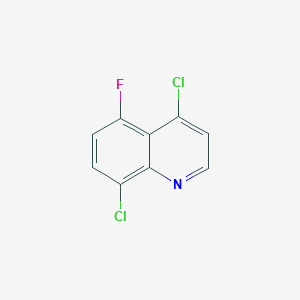
4,8-Dichloro-5-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-5-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H4Cl2FN/c10-5-3-4-13-9-6 (11)1-2-7 (12)8 (5)9/h1-4H . This indicates that the compound contains a quinoline core with chlorine atoms at the 4th and 8th positions and a fluorine atom at the 5th position.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 216.04 .Applications De Recherche Scientifique
Synthèse Chimique
“4,8-Dichloro-5-fluoroquinoline” est utilisé dans le domaine de la synthèse chimique . C’est un composant essentiel dans la création de divers composés complexes, contribuant au développement de nouveaux matériaux et substances .
Applications Antibactériennes
Les fluoroquinolones, une famille de composés qui comprend “this compound”, sont connues pour leurs propriétés antibactériennes . Elles inhibent la DNA-gyrase bactérienne, qui est essentielle à la reproduction bactérienne . Cela les rend efficaces contre de nombreuses souches de bactéries, y compris celles résistantes à d'autres classes d'antibactériens .
Activité Antinéoplasique
Des études de recherche ont montré que certains dérivés de “this compound” présentent une activité antinéoplasique . Ces composés se sont avérés être des inhibiteurs efficaces de la topoisomérase II dans les cellules HeLa, un type de cellule cancéreuse mammalienne .
Chromatographie
“this compound” est également utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Ses propriétés uniques en font un outil utile dans le développement de nouvelles méthodes chromatographiques .
Formation de Complexes avec les Métaux
Les fluoroquinolones, y compris “this compound”, peuvent former des complexes avec les métaux . Ces complexes ont diverses applications, notamment dans le domaine de la science des matériaux .
Recherche en Sciences de la Vie
Dans le domaine des sciences de la vie, “this compound” est utilisé dans diverses applications de recherche . Ses propriétés uniques en font un outil précieux dans l'étude des systèmes biologiques .
Mécanisme D'action
Target of Action
4,8-Dichloro-5-fluoroquinoline is a type of fluoroquinolone . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, an essential step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death . This makes this compound and other fluoroquinolones effective antibacterial agents .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. These include the pH and ion concentration of the environment, which can affect the compound’s absorption and distribution . Additionally, the presence of resistant bacterial strains can impact the efficacy of the compound .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements are P280;P301+P312, suggesting that protective gloves should be worn, and if swallowed, medical advice should be sought .
Orientations Futures
While specific future directions for 4,8-Dichloro-5-fluoroquinoline are not available, the broader class of quinolines has been extensively studied for their potential applications in medicine and other fields . The continued development of quinolines promises to fulfill many of the evolving clinical needs of patients with bacterial infections .
Propriétés
IUPAC Name |
4,8-dichloro-5-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHJXKPRAVFHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
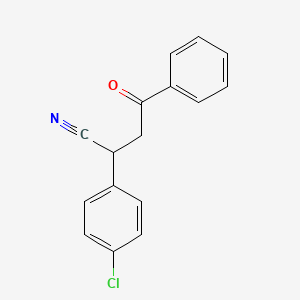
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
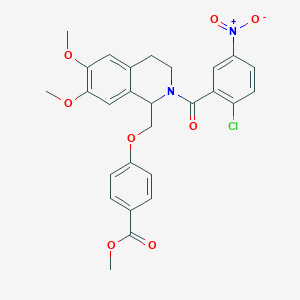
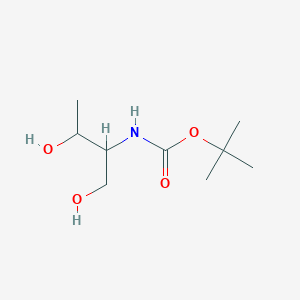
![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
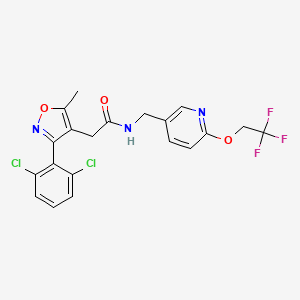
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
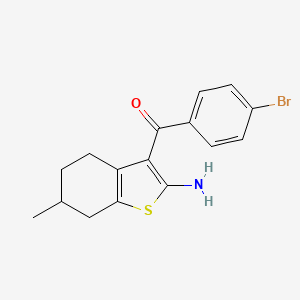
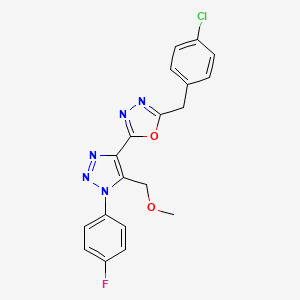
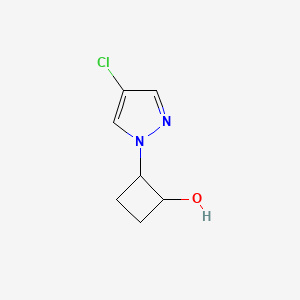
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
